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molecular formula C6H3Cl2NO2 B032671 3,4-Dichloronitrobenzene CAS No. 99-54-7

3,4-Dichloronitrobenzene

Cat. No. B032671
M. Wt: 192 g/mol
InChI Key: NTBYINQTYWZXLH-UHFFFAOYSA-N
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Patent
US04020107

Procedure details

A titanium autoclave equipped with a jacket for heating, coils for circulating temperature controlled water and an efficient agitator was charged with 300 parts of 3,4-dichloronitrobenzene, 0.30 part of phosphorous acid and 0.006 part of platinum (the actual charge consisting of an aqueous paste of platinum deposited on a carbon support, the quantity of platinum on the support being 5.0 weight % on a dry basis). Air in the autoclave and lines was displaced by pressuring with nitrogen and releasing the pressure through a vent system. The nitrogen was then displaced by pressurizing with hydrogen to 300 p.s.i.g. and releasing the pressure as before. The temperature of the mixture was then raised to 90° C., the agitator was started and the hydrogen pressure was increased to about 500 p.s.i.g. Absorption of hydrogen was rapid with evolution of heat; the temperature of the reaction mass was held at 115° ± 5° C. by circulating low pressure steam through the coils. The autoclave was repressured with hydrogen to 500 p.s.i.g. after each 100 lb. drop in pressure. When no further hydrogen absorption occurred, the mass was held at the operating temperature and 500 p.s.i.g. hydrogen pressure for 15-30 minutes. The total hydrogenation time was 1.25-1.50 hours. The hot reduction mass was cooled to below 100° C., removed from the autoclave, treated with ammonium hydroxide (to a pH above 7.0) and then filtered. The filtrate was allowed to settle at 70°-85° C. and the layers were separated. Analysis of the organic layer by gas chromatography showed the presence of 0.04 mole % of dechlorination products. If desired, the dichloroaniline product can be distilled in the presence of 2 weight % soda ash and 0.25 weight % tetraethylenepentamine, for example, as described in U.S. Pat. No. 2,911,340, to give 3,4-dichloroaniline of greater than 98% purity in greater than 90% yield.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
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Type
catalyst
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Type
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Type
reactant
Reaction Step Three
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0 (± 1) mol
Type
catalyst
Reaction Step Four
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0 (± 1) mol
Type
catalyst
Reaction Step Five
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Type
catalyst
Reaction Step Six
Name
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0 (± 1) mol
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([N+:9]([O-])=O)[CH:5]=[CH:6][C:7]=1[Cl:8].P(O)(O)O.[H][H]>[Ti].[Pt].O>[Cl:1][C:2]1[CH:3]=[C:4]([CH:5]=[CH:6][C:7]=1[Cl:8])[NH2:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1Cl)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
P(O)(O)O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ti]
Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]
Step Seven
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
for heating
ADDITION
Type
ADDITION
Details
actual charge
CUSTOM
Type
CUSTOM
Details
Absorption of hydrogen
TEMPERATURE
Type
TEMPERATURE
Details
of heat
CUSTOM
Type
CUSTOM
Details
was held at 115° ± 5° C.
CUSTOM
Type
CUSTOM
Details
When no further hydrogen absorption
WAIT
Type
WAIT
Details
The total hydrogenation time was 1.25-1.50 hours
Duration
1.375 (± 0.125) h
TEMPERATURE
Type
TEMPERATURE
Details
The hot reduction mass was cooled to below 100° C.
CUSTOM
Type
CUSTOM
Details
removed from the autoclave
ADDITION
Type
ADDITION
Details
treated with ammonium hydroxide (to a pH above 7.0) and
FILTRATION
Type
FILTRATION
Details
then filtered
CUSTOM
Type
CUSTOM
Details
to settle at 70°-85° C.
CUSTOM
Type
CUSTOM
Details
the layers were separated

Outcomes

Product
Details
Reaction Time
22.5 (± 7.5) min
Name
Type
product
Smiles
ClC=1C=C(N)C=CC1Cl
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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